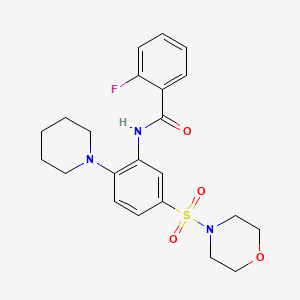
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been suggested that this compound may act as a fluorescent probe by binding to specific molecules and emitting light.
Biochemical and physiological effects:
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. It has also been found to reduce inflammation and oxidative stress in animal models. In addition, this compound has been found to have low toxicity and high stability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments include its high purity, low toxicity, and stability. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. In medicinal chemistry, further studies are needed to investigate the anti-tumor, anti-inflammatory, and anti-oxidant properties of this compound. In material science, this compound can be further studied for its potential applications as a fluorescent probe. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential for use in other fields of scientific research.
Conclusion:
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
There are several methods reported for the synthesis of 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One such method involves the reaction of 2-(2-phenylethyl)pyrrolidine-1-carboxylic acid with 4-amino-3-pyridinecarbonitrile and triethylamine in the presence of acetic anhydride. Another method involves the reaction of 2-(2-phenylethyl)pyrrolidine-1-carboxylic acid with 4-hydrazinyl-3-pyridinecarbonitrile in the presence of acetic anhydride and phosphorus oxychloride. These methods have been reported to yield good results with high purity.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. It has also been studied for its anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have potential applications in the field of material science as a fluorescent probe.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-16(13-23(17)11-8-14-4-2-1-3-5-14)19-21-18(22-25-19)15-6-9-20-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZRAJAGFLWPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)






![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)





